(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Description

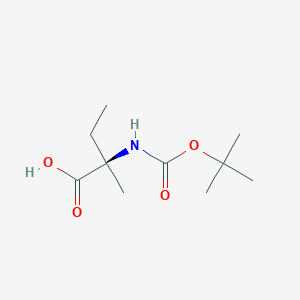

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS: 123254-58-0) is a chiral, Boc-protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of a 2-methylbutanoic acid backbone, with stereochemical specificity at the α-carbon (R-configuration). This compound is widely utilized in pharmaceutical synthesis, particularly as an intermediate in the development of protease inhibitors and anticancer agents . Its enantiomer, (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS: 151171-11-8), shares identical physicochemical properties but differs in stereochemistry, which can influence biological activity and synthetic applications .

Propriétés

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXLTCEPXVCSV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enzymatic Resolution

Racemic 2-amino-2-methylbutanoic acid can be resolved using lipases or acylases to isolate the (R)-enantiomer before Boc protection. This method, though less common, avoids chiral auxiliaries.

Solid-Phase Synthesis

In peptide research, the compound is occasionally synthesized on resin-bound intermediates. This approach simplifies purification but is limited to small-scale applications.

Analysis of Reaction Parameters

Critical Factors Influencing Yield:

-

Base Selection : DMAP accelerates Boc₂O activation but may increase esterification side reactions.

-

Solvent Polarity : Polar aprotic solvents (e.g., THF) improve Boc₂O solubility but require stringent anhydrous conditions.

-

Temperature Control : Elevated temperatures (>30°C) promote decomposition, reducing yield .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is a critical protecting group for amines, offering stability under basic conditions and selective removal under acidic conditions.

- Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate cleavage and release of CO₂ and tert-butanol .

Alkylation and Functionalization

The α-carbon adjacent to the amino group undergoes alkylation to introduce branched side chains.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Allyl iodide | NaH, THF, -78°C → room temperature | Alkylated derivative (C=C bond) | 90% | |

| Methyl iodide | Cs₂CO₃, DMF, 18 hours | Methylated amino acid | 85% |

- Key Observation : Alkylation preserves stereochemistry at the α-carbon due to steric hindrance from the Boc group .

Oxidation and Reduction

The compound participates in redox reactions targeting specific functional groups.

Oxidation

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, 0°C → room temperature | α-Ketoamide derivative | 78% |

Reduction

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → room temperature | Reduced alcohol derivative | 92% |

Fluorination

Fluorine incorporation enhances metabolic stability and bioavailability.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| CsF, tert-amyl alcohol | 100°C, 1 hour | Fluorinated amino acid | 62% |

Hydroboration-Oxidation

This two-step reaction introduces hydroxyl groups for further functionalization.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Hydroboration | BH₃·THF, THF, 0°C | Borane adduct | 95% | |

| Oxidation | H₂O₂, NaOH, 0°C → room temperature | Terminal alcohol derivative | 88% |

Substitution Reactions

The Boc group can be replaced with other protecting groups or functional moieties.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C → room temperature | Tosylate intermediate | 40% | |

| Fmoc-Cl | NaHCO₃, THF/H₂O | Fmoc-protected amino acid | 75% |

Applications De Recherche Scientifique

Synthetic Applications

Chiral Building Block

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid serves as a chiral building block in asymmetric synthesis. It is particularly useful for synthesizing various α-amino acids and derivatives due to its stereochemical properties. The Boc group allows for easy manipulation during further reactions, making it a preferred choice in synthetic pathways.

Biological Applications

Peptide Synthesis

The compound is extensively used in the synthesis of peptides that exhibit biological activity. For instance, its derivatives have been incorporated into antimicrobial peptides known as peptaibols. These peptides demonstrate significant antimicrobial properties due to their ability to form ion channels in lipid membranes, leading to cell death .

Medicinal Chemistry

Recent studies have indicated that this compound and its derivatives can serve as precursors for radiolabeled compounds used in positron emission tomography (PET). Specifically, analogs of this compound have been evaluated for imaging glioblastoma tumors, showcasing its potential in cancer diagnostics .

Case Study 1: Synthesis of Isovalines

A study demonstrated the efficient large-scale synthesis of (S)- and (R)-N-Boc-α-methylserinal acetonides starting from (R)-2-methylglycidol. This process highlighted the utility of Boc-D-Valine as a precursor for synthesizing isovalines, which are crucial for peptide formation .

Case Study 2: Antimicrobial Peptides

Research into peptaibols revealed that compounds incorporating isovaline residues exhibit significant antimicrobial properties. The synthesis of these peptides often utilizes this compound as a building block, affirming its role in developing novel antibiotics .

Mécanisme D'action

The primary function of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective transformations at other sites. Upon completion of the desired reactions, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Isomers

The R- and S-enantiomers of Boc-protected 2-methylbutanoic acid exhibit identical molecular formulas (C₁₀H₁₉NO₄) and mass spectra. However, their stereochemical divergence leads to distinct interactions in chiral environments. For example:

- Biological Activity : In anticancer inhibitor synthesis, the R-isomer is preferred for type D inhibitors, while the S-isomer is used for type L inhibitors, highlighting enantiomer-dependent target specificity .

- Odor Profile: While free (unprotected) (R)-2-methylbutanoic acid has a cheesy odor, the (S)-enantiomer exhibits a fruity aroma. Although Boc protection masks these olfactory differences, the stereochemistry may still influence receptor binding in bioactive molecules .

Table 1: Key Differences Between (R)- and (S)-Enantiomers

| Property | (R)-Isomer (CAS 123254-58-0) | (S)-Isomer (CAS 151171-11-8) |

|---|---|---|

| Similarity Score* | 0.95 | 0.95 |

| Synthetic Application | Type D inhibitors | Type L inhibitors |

| Odor (Free Acid Form) | Cheesy, sweaty | Fruity |

| Bioactivity Relevance | Anticancer intermediates | Anticancer intermediates |

*Similarity scores calculated relative to 1-((tert-Boc)amino)cyclopentanecarboxylic acid .

Structural Analogs with Modified Backbones

Several Boc-protected amino acids share structural motifs but differ in branching, substituents, or chain length:

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS: 35264-09-6)

- Similarity Score : 0.97

- Key Difference: Cyclopentane ring replaces the methylbutanoic acid chain, enhancing rigidity.

- Application : Used in constrained peptide analogs for improved metabolic stability.

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic Acid (CAS: 132605-96-0)

- Key Difference : Extended carbon chain with a methyl group at the 4-position.

- Reactivity : Increased hydrophobicity may improve membrane permeability in drug candidates .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic Acid (CAS: 1977-33-9)

Table 2: Structural and Functional Comparison of Analogs

| Compound (CAS) | Structural Feature | Application |

|---|---|---|

| 123254-58-0 (Target Compound) | 2-Methylbutanoic acid backbone | Anticancer inhibitors |

| 35264-09-6 | Cyclopentane backbone | Constrained peptides |

| 132605-96-0 | 4-Methylpentanoic acid chain | Hydrophobic drug candidates |

| 1977-33-09 | β-Methoxy substitution | Glycopeptide synthesis |

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as BOC-D-isovaline, is an amino acid derivative that has garnered attention in biochemical research due to its structural properties and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and solubility in various solvents. The molecular formula for this compound is C10H19NO4, with a molecular weight of 217.27 g/mol .

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- SMILES Notation : CCC(C)(NC(=O)OC(C)(C)C)C(O)=O

This structure highlights the presence of a chiral center at the 2-position, which is significant in determining the compound's biological activity.

1. Antitumor Activity

Recent studies have explored the potential of this compound as an antitumor agent. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including glioblastoma models. The mechanism of action appears to involve modulation of metabolic pathways related to amino acid transport and utilization, impacting tumor cell proliferation .

2. Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. In animal models, it has been shown to enhance neuronal survival under stress conditions by modulating glutamate signaling pathways. This suggests potential applications in treating neurodegenerative diseases .

3. Metabolic Pathway Involvement

The compound is involved in metabolic pathways that regulate amino acid synthesis and degradation. Its structural similarity to naturally occurring amino acids allows it to interact with various enzymes and transporters, influencing metabolic processes such as protein synthesis and energy metabolism .

Case Study 1: Antitumor Efficacy

In a study conducted on glioblastoma-bearing mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors.

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Case Study 2: Neuroprotection

A study involving primary neuronal cultures exposed to oxidative stress showed that treatment with BOC-D-isovaline significantly improved cell viability compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| BOC-D-isovaline (100 µM) | 70 |

| BOC-D-isovaline (500 µM) | 85 |

Research Findings

The compound has been extensively studied for its potential therapeutic applications. Key findings include:

- Mechanism of Action : It influences amino acid transport systems, particularly system L and system A transporters, facilitating enhanced uptake of essential nutrients in tumor cells .

- Synthesis and Stability : The BOC protecting group contributes to the stability of the compound under physiological conditions, making it suitable for pharmaceutical formulations .

Q & A

Q. What are the key synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid?

The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

- Carboxyl group protection : Using benzyl groups under basic conditions (e.g., K₂CO₃ at 75°C) to prevent undesired reactivity during subsequent reactions .

- Amide coupling : Employing reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to esterify intermediates with N-Boc-β-alanine at room temperature .

- Deprotection : Catalytic hydrogenation with palladium carbon to remove benzyl groups and yield the final product . Variations in starting materials (e.g., (R)-HMPA) and stereochemical control are critical for enantiomeric purity .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- X-ray crystallography : Resolves stereochemical configuration and molecular packing, as demonstrated in studies of related tert-butoxycarbonyl-protected amino acids .

- NMR spectroscopy : ¹H and ¹³C NMR verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and α-methyl/amino proton environments .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., calculated 249.33 g/mol vs. observed) .

Q. How is this compound utilized in peptide synthesis?

As a chiral building block, it introduces sterically hindered α-methyl groups into peptide backbones, influencing conformational stability. For example:

- Solid-phase synthesis : Incorporated via Fmoc/t-Bu strategies, with careful monitoring of coupling efficiency using Kaiser tests .

- Bioactive peptide design : Modulates enzyme-substrate interactions in protease inhibitors or receptor ligands .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Chiral resolution : Use of (R)- or (S)-specific starting materials (e.g., (R)-HMPA) to avoid racemization .

- Asymmetric catalysis : Employ chiral catalysts in key steps (e.g., Sharpless epoxidation for stereocenter formation in related compounds) .

- Chromatographic monitoring : HPLC with chiral columns (e.g., Chiralpak®) to detect and quantify enantiomeric excess (>99% purity achievable) .

Q. What strategies address low yields in coupling reactions involving this compound?

- Activating agents : Replace DCC with more efficient coupling reagents like HATU or PyBOP to enhance reactivity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to improve solubility of Boc-protected intermediates .

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions during sensitive steps (e.g., acyloxyphosphonium intermediate formation) .

Q. How does the α-methyl group influence peptide conformational stability?

- Steric hindrance : Restricts backbone flexibility, promoting β-sheet or α-helix formation depending on sequence context .

- Thermodynamic studies : Differential scanning calorimetry (DSC) shows increased melting temperatures (Tₘ) in peptides containing α-methyl residues .

- Enzymatic resistance : Reduces proteolytic degradation by limiting access to cleavage sites, as seen in peptidomimetic drug candidates .

Q. What are the common pitfalls in characterizing tert-butoxycarbonyl-protected derivatives?

- Boc-group cleavage : Premature deprotection under acidic conditions (e.g., TFA exposure during HPLC) can skew mass spectrometry or NMR data .

- Crystallization challenges : Hygroscopicity requires anhydrous conditions for X-ray analysis; slow evaporation from acetonitrile/water mixtures improves crystal quality .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

- Hazard classification : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood due to dust/aerosol risks .

- Storage : Store in sealed containers at 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthesis yields (e.g., 85% vs. 99%)?

- Reagent purity : Ensure Boc-protected precursors are anhydrous; trace water reduces coupling efficiency .

- Workup protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) or crystallization methods may account for yield variations .

- Scale effects : Pilot-scale reactions often report lower yields due to heat transfer limitations compared to small-scale optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.